molecular formula C16H19F3N6O B2990816 3,5-dimethyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-4-carboxamide CAS No. 2034200-47-8

3,5-dimethyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2990816
CAS No.: 2034200-47-8
M. Wt: 368.364
InChI Key: YOCLFLOFINRGIE-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H19F3N6O and its molecular weight is 368.364. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Synthesis Techniques : A variety of novel compounds, including pyrazolo[3,4-d]pyrimidines, have been synthesized through different methods, including condensation, cycloaddition, and microwave irradiation. These techniques are employed to create compounds with potential anticancer, anti-inflammatory, analgesic, antimicrobial, and antituberculosis properties (Rahmouni et al., 2016; Abu‐Hashem et al., 2020).

Biological Evaluation : The synthesized compounds have been evaluated for various biological activities. Some compounds showed promising cytotoxic activity against cancer cell lines and significant anti-inflammatory and analgesic effects. Others demonstrated antimicrobial activity, suggesting their potential as therapeutic agents (Rahmouni et al., 2016; Abu‐Hashem et al., 2020).

Molecular Structure and Activity Relationship

Structure-Activity Relationship (SAR) : Studies on the synthesized compounds provide insights into the structure-activity relationships, highlighting the importance of certain functional groups and structural motifs in eliciting biological activity. These findings are critical for the design of more potent and selective agents (Shawish et al., 2021).

Molecular Interaction Studies : Some research focuses on the molecular interactions of these compounds with biological targets, such as cannabinoid receptors or phosphodiesterase-5 (PDE-5), providing valuable information on their mechanism of action and potential therapeutic applications (Shim et al., 2002).

Anticancer and Anti-inflammatory Applications

Anticancer Potential : Certain derivatives have shown efficacy in inhibiting the proliferation of cancer cell lines, indicating their potential as anticancer agents. The study of their cytotoxic effects helps in understanding their potential therapeutic uses (Liu et al., 2016).

Properties

IUPAC Name

3,5-dimethyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N6O/c1-9-14(10(2)24-23-9)15(26)22-11-3-5-25(6-4-11)13-7-12(16(17,18)19)20-8-21-13/h7-8,11H,3-6H2,1-2H3,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCLFLOFINRGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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